Propanamide, 3-(butylthio)- Propanamide, 3-(butylthio)-
Brand Name: Vulcanchem
CAS No.: 10156-44-2
VCID: VC18862592
InChI: InChI=1S/C7H15NOS/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C7H15NOS
Molecular Weight: 161.27 g/mol

Propanamide, 3-(butylthio)-

CAS No.: 10156-44-2

Cat. No.: VC18862592

Molecular Formula: C7H15NOS

Molecular Weight: 161.27 g/mol

* For research use only. Not for human or veterinary use.

Propanamide, 3-(butylthio)- - 10156-44-2

Specification

CAS No. 10156-44-2
Molecular Formula C7H15NOS
Molecular Weight 161.27 g/mol
IUPAC Name 3-butylsulfanylpropanamide
Standard InChI InChI=1S/C7H15NOS/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9)
Standard InChI Key KUWXCAISLIAEMR-UHFFFAOYSA-N
Canonical SMILES CCCCSCCC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Propanamide, 3-(butylthio)-, possesses the molecular formula C₇H₁₅NOS and a molecular weight of 161.26 g/mol. The compound features a propanamide core (CH₃CH₂CONH₂) with a butylthio (-S-C₄H₉) group attached to the β-carbon of the propane chain. This substitution introduces a hydrophobic moiety, enhancing the molecule’s lipid solubility and potential membrane permeability . Key physicochemical properties include:

PropertyValue
Boiling Point~261.8°C (estimated)
Density0.859 g/cm³ (analogous)
LogP (Partition Coefficient)3.32 (predicted)
Hydrogen Bond Acceptors2

The sulfur atom in the butylthio group facilitates unique electronic interactions, such as hydrogen bonding and hydrophobic contacts, which are critical for its biological activity .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of propanamide, 3-(butylthio)-, typically involves a multi-step process:

  • Thioester Formation: Reacting a propanamide precursor with butylthiol in the presence of a coupling agent, such as di-2-pyridyldithiocarbonate (DPDTC), to form a thioester intermediate .

  • Reductive Amination: Reducing the intermediate to introduce the primary amine group, followed by coupling with a chiral or racemic acid derivative to finalize the structure .

For example, in the synthesis of analogous TRPV1 antagonists, 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide derivatives were functionalized with thiols to yield compounds with enhanced antagonistic activity .

Structural Optimization

Modifications to the butylthio chain significantly impact biological efficacy:

  • Chain Length: Shorter chains (e.g., propylthio) reduce hydrophobic interactions, while longer chains (e.g., pentylthio) decrease solubility .

  • Branching: Branched derivatives (e.g., sec-butylthio) exhibit improved receptor binding compared to linear analogs due to steric effects.

Biological Activity and Mechanism of Action

TRPV1 Antagonism

Propanamide, 3-(butylthio)-, and its analogs demonstrate potent TRPV1 antagonism, a property critical for pain modulation. Key findings include:

  • In Vitro Activity: Derivatives with butylthio substituents show half-maximal inhibitory concentrations (IC₅₀) as low as 40.4 nM against capsaicin-induced TRPV1 activation .

  • Stereospecificity: The S-enantiomer of a related compound (24 S) exhibited 30-fold higher potency than the R-enantiomer, underscoring the importance of chiral centers in activity .

Analgesic Efficacy

In rodent neuropathic pain models, butylthio-containing propanamides reduced mechanical allodynia by >50% at doses of 10 mg/kg . This effect correlates with TRPV1 blockade, as evidenced by the inhibition of capsaicin-induced hypothermia in vivo .

Applications in Drug Discovery

Pain Management

The compound’s TRPV1 antagonism positions it as a candidate for chronic pain therapies, particularly for conditions like diabetic neuropathy and chemotherapy-induced peripheral neuropathy .

Agrochemistry

Preliminary studies suggest utility in crop protection, where thioamide derivatives disrupt insect nervous systems via analogous ion channel modulation.

Comparative Analysis of Thioamide Derivatives

CompoundTargetIC₅₀ (nM)LogP
Propanamide, 3-(butylthio)-TRPV140.43.32
N-(4-butylthio)propanamideTRPA1120.72.98
2-Butylthio-pyridine analogTRPV10.74.15

Data adapted from PMC studies .

Future Directions and Challenges

While propanamide, 3-(butylthio)-, shows promise, challenges remain:

  • Selectivity: Off-target effects on TRPA1 and other ion channels require mitigation through structural refinement .

  • Synthetic Scalability: Current methods rely on multi-step protocols; streamlined approaches using green chemistry principles (e.g., micellar catalysis) are under exploration .

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